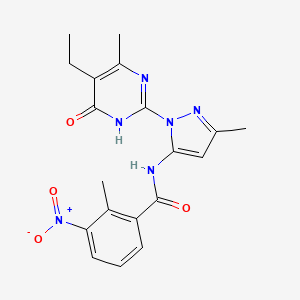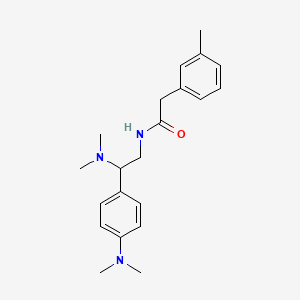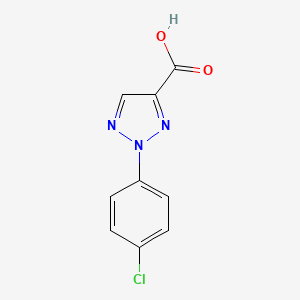![molecular formula C21H15N3O5S B2628125 N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide CAS No. 681266-32-0](/img/structure/B2628125.png)
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide”, also known as DTPB, is a novel compound with potential applications in various fields, including chemical synthesis, medicinal chemistry, and agriculture1. The molecular formula is C18H14FN3O3S and the molecular weight is 371.391.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido2.Molecular Structure Analysis
The molecular structure analysis of this compound is not readily available in the search results. However, the molecular formula is C18H14FN3O3S1, which provides some information about its composition.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not readily available in the search results. However, compounds with similar structures have been used in antimicrobial activity studies2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not readily available in the search results. However, the molecular formula is C18H14FN3O3S and the molecular weight is 371.391, which provides some information about its composition.Wissenschaftliche Forschungsanwendungen
Antioxidant Studies
- Synthesis and Antioxidant Activities : A study synthesized a series of compounds similar to the chemical , evaluating their antioxidant activities. Many of these compounds were found to be effective in scavenging superoxide anion radicals, suggesting potential antioxidant applications (Ahmad et al., 2012).
Antitumor Activity
- Antitumor Potential : Another study focused on the synthesis of pyrimidiopyrazole derivatives, showing outstanding in vitro antitumor activity against certain cell lines. This indicates the potential use of these compounds, including the one , in cancer research and therapy (Fahim et al., 2019).
Crystal Structure Analysis
- Crystal Structure Determination : Research on related compounds includes determining their crystal structure, which is crucial for understanding their chemical properties and potential applications in various fields (Prabhuswamy et al., 2016).
Drug Design and Molecular Docking
- Template for Drug Design : The structures of these compounds can be used as templates for the development of new bioactive molecules, particularly in the field of drug design. This includes molecular docking studies to understand their interaction with biological targets (Talupur et al., 2021).
Antimicrobial Properties
- Antimicrobial Evaluation : Some studies have evaluated the antimicrobial properties of similar compounds, indicating potential uses in developing new antimicrobial agents (Sharshira & Hamada, 2011).
Nonlinear Optical Properties
- Nonlinear Optical Properties : These compounds have been studied for their nonlinear optical properties, which could be useful in various technological applications, such as in the development of new materials for optical devices (Kumara et al., 2018).
Biological Evaluation for Various Activities
- Biological Activities and Potential : Several studies have synthesized and biologically evaluated compounds similar to N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide, exploring their potential in various biological activities. This includes studying their affinity to certain receptors, which can inform drug discovery and development (Silvestri et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound are not readily available in the search results. It’s always important to handle all chemicals with appropriate safety measures.
Zukünftige Richtungen
The future directions for this compound are not readily available in the search results. However, given its potential applications in various fields, including chemical synthesis, medicinal chemistry, and agriculture1, it’s likely that further research will continue to explore its properties and potential uses.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-20(15-10-13-6-4-5-9-18(13)29-21(15)26)22-19-16-11-30(27,28)12-17(16)23-24(19)14-7-2-1-3-8-14/h1-10H,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRWCFWNJJBSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2628043.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)




![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2628061.png)
![Propan-2-yl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2628062.png)